Tegaserod

Catalog No.
S584463
CAS No.
145158-71-0
M.F
C16H23N5O
M. Wt
301.39 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tegaserod

CAS Number

145158-71-0

Product Name

Tegaserod

IUPAC Name

1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

InChI

InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)

InChI Key

IKBKZGMPCYNSLU-UHFFFAOYSA-N

SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC

Synonyms

5-methoxyindol-3-carboxaldehyde amino(pentylamino)methylenehydrazone hydrogen maleate, HTF 919, SDZ HTF 919, SDZ HTF-919, tegaserod, tegaserod maleate, Zelmac, Zelnorm

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC
  • Clinical trials: Several large-scale, randomized controlled trials (RCTs) demonstrated that tegaserod significantly improved overall and individual symptoms of IBS-C compared to placebo. These symptoms included abdominal pain/discomfort, bloating, and constipation [, ].
  • Mechanism of action: Tegaserod is believed to work by stimulating 5-HT4 receptors in the gut, which can increase intestinal fluid secretion and promote colonic motility, ultimately leading to improved stool consistency and frequency [].
  • Safety concerns: The use of tegaserod was associated with some safety concerns, particularly an increased risk of serious cardiovascular events in certain patient populations. This led to the withdrawal of the drug from the market in several countries, including the United States [].

Emerging Research on Tegaserod

Despite its withdrawal from the market for IBS-C, research on tegaserod continues in specific areas:

  • New population considerations: Recent studies exploring tegaserod's safety profile in specific populations, such as women younger than 65 without cardiovascular disease, suggest a potentially lower risk of adverse events compared to previously reported risks [].
  • Alternative applications: Researchers are investigating the potential application of tegaserod for other gastrointestinal conditions, such as functional dyspepsia and colitis. Studies have shown promising results in reducing symptoms and inflammation associated with these conditions [, ].
  • Anticancer properties: Recent research suggests that tegaserod may possess anti-cancer properties. Studies have shown it can inhibit the growth of esophageal squamous cell carcinoma cells, although the exact mechanisms require further exploration [].

XLogP3

2.6

Related CAS

189188-57-6 (maleate)

MeSH Pharmacological Classification

Serotonin Receptor Agonists

Wikipedia

1-[(5-methoxy-3-indolylidene)methylamino]-2-pentylguanidine

Biological Half Life

The mean terminal elimination half-life documented for tegaserod ranges from 4.6 to 8.1 hours following oral administration.

Use Classification

Human drugs -> Zelnorm -> EMA Drug Category
Drugs for functional gastrointestinal disorders -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Beattie DT, Smith JA, Marquess D, Vickery RG, Armstrong SR, Pulido-Rios T, McCullough JL, Sandlund C, Richardson C, Mai N, Humphrey PP: The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo. Br J Pharmacol. 2004 Nov;143(5):549-60. Epub 2004 Oct 4. [PMID:15466450]
Talley NJ: Irritable bowel syndrome. Intern Med J. 2006 Nov;36(11):724-8. doi: 10.1111/j.1445-5994.2006.01217.x. [PMID:17040359]
Borman RA, Tilford NS, Harmer DW, Day N, Ellis ES, Sheldrick RL, Carey J, Coleman RA, Baxter GS: 5-HT(2B) receptors play a key role in mediating the excitatory effects of 5-HT in human colon in vitro. Br J Pharmacol. 2002 Mar;135(5):1144-51. doi: 10.1038/sj.bjp.0704571. [PMID:11877320]
Vickers AE, Zollinger M, Dannecker R, Tynes R, Heitz F, Fischer V: In vitro metabolism of tegaserod in human liver and intestine: assessment of drug interactions. Drug Metab Dispos. 2001 Oct;29(10):1269-76. [PMID:11560869]
FDA approves the reintroduction of Zelnorm™ (tegaserod) for Irritable Bowel Syndrome with Constipation (IBS-C) in women under 65
Ejim et al. Combinations of antibiotics and nonantibiotic drugs enhance antimicrobial efficacy. Nature Chemical Biology, doi: 10.1038/nchembio.559, published online 24 April 2011 http://www.nature.com/naturechemicalbiology

Explore Compound Types